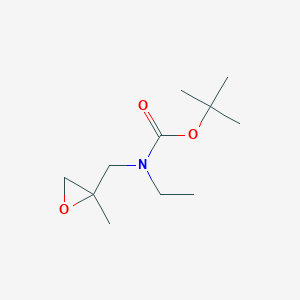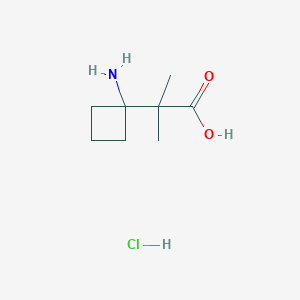
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide is a heterocyclic compound that features a unique structure incorporating sulfur and nitrogen atoms within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide typically involves the reaction of hexamethylenetetramine with sulfur-containing reagents under controlled conditions. One common method includes the use of formaldehyde and ammonia in an aqueous medium or vapor phase to produce hexamethylenetetramine, which is then reacted with sulfur compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): A well-known explosive with a similar heterocyclic structure but different functional groups.
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: Another heterocyclic compound with a similar core structure but different substituents
Uniqueness
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide is unique due to its incorporation of sulfur and nitrogen atoms within a bicyclic framework, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H11N3O2S |
|---|---|
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
3,3a,4,5,6,7-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide |
InChI |
InChI=1S/C5H11N3O2S/c9-11(10)7-4-5-3-6-1-2-8(5)11/h5-7H,1-4H2 |
Clave InChI |
QKRGRMSPFMZGHE-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CN1)CNS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)

![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)









![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
